molecular formula C20H24N4O2 B5325277 N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No. B5325277
M. Wt: 352.4 g/mol
InChI Key: SKZZRQBSPHPSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in medicine.

Mechanism of Action

The exact mechanism of action of N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine in lab experiments is its potential as a novel therapeutic agent for the treatment of pain and inflammation-related conditions and cancer. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in clinical settings.

Future Directions

For research on N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine include further studies on its mechanism of action, as well as its potential use in combination with other drugs for the treatment of various diseases. Additionally, research could focus on the development of more efficient synthesis methods for this compound. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent for the treatment of pain, inflammation-related conditions, and cancer. While its exact mechanism of action is not fully understood, further research could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine involves the reaction of 2-ethoxybenzoyl chloride with 7-allyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions such as arthritis. Additionally, it has been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(prop-2-enylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-3-11-21-19-15-9-12-24(13-10-17(15)22-14-23-19)20(25)16-7-5-6-8-18(16)26-4-2/h3,5-8,14H,1,4,9-13H2,2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZZRQBSPHPSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3=C(CC2)N=CN=C3NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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